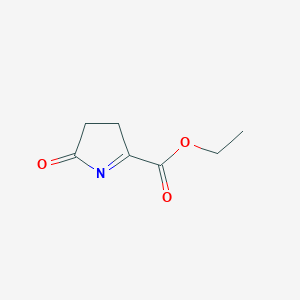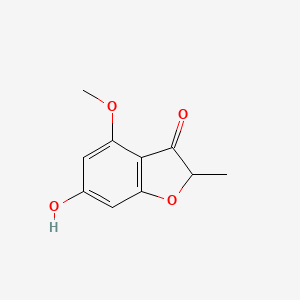
5-Ethyl-1-octyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-1-octyl-1H-1,2,4-triazole is a chemical compound belonging to the class of 1,2,4-triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 5-position and an octyl group at the 1-position of the triazole ring. Triazoles are known for their broad range of biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazoles typically involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. For 5-Ethyl-1-octyl-1H-1,2,4-triazole, one common method involves the reaction of ethyl hydrazine with octyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often employs microwave irradiation techniques to enhance reaction rates and yields. The use of ionic liquids as solvents and potassium carbonate as a base has been reported to be effective for the regioselective alkylation of triazoles under mild conditions .
化学反応の分析
Types of Reactions
5-Ethyl-1-octyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of N-alkylated triazole derivatives
科学的研究の応用
5-Ethyl-1-octyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, including polymers and coatings
作用機序
The mechanism of action of 5-Ethyl-1-octyl-1H-1,2,4-triazole involves its ability to form hydrogen bonds with biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities.
1,2,4-Triazole: The parent compound of 5-Ethyl-1-octyl-1H-1,2,4-triazole.
Fluconazole: A triazole derivative used as an antifungal agent.
Voriconazole: Another triazole derivative with antifungal properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and octyl groups enhances its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .
特性
分子式 |
C12H23N3 |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
5-ethyl-1-octyl-1,2,4-triazole |
InChI |
InChI=1S/C12H23N3/c1-3-5-6-7-8-9-10-15-12(4-2)13-11-14-15/h11H,3-10H2,1-2H3 |
InChIキー |
YZEXQPBNKOVESQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C(=NC=N1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
gold](/img/structure/B12880837.png)

![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)





![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)


